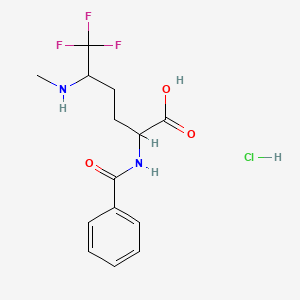
2-Ethylcyclopentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylcyclopentane-1-sulfonamide is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is a derivative of cyclopentane, where an ethyl group is attached to the second carbon and a sulfonamide group is attached to the first carbon. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-Ethylcyclopentane-1-sulfonamide typically involves the reaction of 2-ethylcyclopentylamine with sulfonyl chloride in the presence of a base. The reaction can be represented as follows:
2-Ethylcyclopentylamine+Sulfonyl chloride→this compound+HCl
Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
2-Ethylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Ethylcyclopentane-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Sulfonamides are widely used as antibacterial agents due to their ability to inhibit the synthesis of folic acid in bacteria. This compound can be used as a lead compound for the development of new antibacterial drugs.
Biological Research: Sulfonamides are also used in biological research to study enzyme inhibition and protein interactions.
Industrial Applications: In the chemical industry, sulfonamides are used as intermediates in the synthesis of dyes, agrochemicals, and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethylcyclopentane-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of sulfonamides, making them effective antibacterial agents .
Comparación Con Compuestos Similares
2-Ethylcyclopentane-1-sulfonamide can be compared with other sulfonamides such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide functional group, their chemical structures and biological activities differ. For example, sulfanilamide is a simple sulfonamide with a benzene ring, whereas sulfamethoxazole has a more complex structure with additional functional groups . The unique structure of this compound, with its cyclopentane ring and ethyl substitution, may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .
Similar Compounds
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
These compounds are all part of the sulfonamide class and have been widely studied for their antibacterial properties .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-ethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clave InChI |
PCXICENXUDIELG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)







![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
